molecular formula C9H11FN2 B13444278 3-(3-Fluoropyrrolidin-3-yl)pyridine

3-(3-Fluoropyrrolidin-3-yl)pyridine

Cat. No.: B13444278
M. Wt: 166.20 g/mol
InChI Key: SLWRTUTUNBOPOQ-UHFFFAOYSA-N
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Description

3-(3-Fluoropyrrolidin-3-yl)pyridine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluoropyrrolidine and a pyridine ring in its structure imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production of fluorinated pyridines, including 3-(3-Fluoropyrrolidin-3-yl)pyridine, often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the fluoropyrrolidine moiety.

    Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

Scientific Research Applications

3-(3-Fluoropyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrrolidine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, making the compound useful for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 3-Fluoropyrrolidine

Uniqueness

3-(3-Fluoropyrrolidin-3-yl)pyridine stands out due to the combination of the fluoropyrrolidine and pyridine rings, which imparts unique electronic and steric properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogs .

Properties

IUPAC Name

3-(3-fluoropyrrolidin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-9(3-5-12-7-9)8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWRTUTUNBOPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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